molecular formula C12H10O2S B6309504 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid CAS No. 1954362-74-3

7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid

Cat. No. B6309504
CAS RN: 1954362-74-3
M. Wt: 218.27 g/mol
InChI Key: GPXOVSGXSBJUEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods, including condensation reactions. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are significant synthetic routes for obtaining thiophene derivatives. These reactions allow the construction of the thiophene ring system from different substrates .


Molecular Structure Analysis

The molecular structure of 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid consists of a benzo[b]thiophene core with a carboxylic acid functional group. The cyclopropyl group is attached to the benzo[b]thiophene ring, imparting unique properties to the compound .


Chemical Reactions Analysis

Upon treatment with strong bases like LDA (lithium diisopropylamide), this compound can undergo double deprotonation to yield the 5-lithio derivative. This intermediate serves as a precursor for various 5-substituted derivatives. Additionally, thiophene-2-carboxylic acid has been studied as a substrate in coupling reactions and olefinations .

Scientific Research Applications

7-CPBT-2-COOH has a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antimalarials. It has also been used as a starting material for the synthesis of various dyes, such as fluorescent dyes and dye-sensitized solar cells. In addition, 7-CPBT-2-COOH has been used as a starting material for the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 7-CPBT-2-COOH is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to the production of various hormones and other substances, which can then cause various physiological effects.
Biochemical and Physiological Effects
7-CPBT-2-COOH has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and antimalarial activity. It has also been shown to have an effect on the immune system, as well as an effect on the cardiovascular system. In addition, it has been shown to have an effect on the central nervous system, as well as an effect on the endocrine system.

Advantages and Limitations for Lab Experiments

7-CPBT-2-COOH has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize. In addition, it is a stable compound, which makes it easy to store and handle. However, the compound is also toxic, which can limit its use in some experiments. Additionally, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 7-CPBT-2-COOH. One potential direction is the use of the compound as a starting material for the synthesis of novel pharmaceuticals. Additionally, the compound could be used as a starting material for the synthesis of novel dyes and polymers. Finally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents.

Synthesis Methods

7-CPBT-2-COOH can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation of benzothiophene with cyclopropyl bromide. This reaction is conducted in the presence of a Lewis acid, such as aluminum chloride, and yields 7-CPBT-2-COOH as the major product. Other methods for the synthesis of 7-CPBT-2-COOH include the reaction of cyclopropyl bromide with benzothiophene in the presence of a base, such as sodium ethoxide, or the reaction of cyclopropyl bromide with benzothiophene-2-carboxylic acid in the presence of a Lewis acid.

properties

IUPAC Name

7-cyclopropyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)10-6-8-2-1-3-9(7-4-5-7)11(8)15-10/h1-3,6-7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXOVSGXSBJUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC3=C2SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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